Isomalyngamide B

Description

Properties

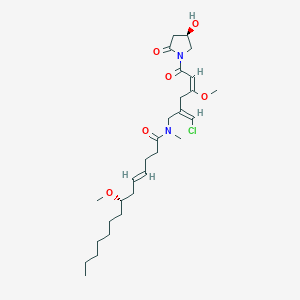

Molecular Formula |

C28H45ClN2O6 |

|---|---|

Molecular Weight |

541.1 g/mol |

IUPAC Name |

(E,7S)-N-[(E,2Z)-2-(chloromethylidene)-6-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]-4-methoxy-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide |

InChI |

InChI=1S/C28H45ClN2O6/c1-5-6-7-8-10-13-24(36-3)14-11-9-12-15-26(33)30(2)20-22(19-29)16-25(37-4)18-28(35)31-21-23(32)17-27(31)34/h9,11,18-19,23-24,32H,5-8,10,12-17,20-21H2,1-4H3/b11-9+,22-19-,25-18+/t23-,24+/m1/s1 |

InChI Key |

LCTQNEJUQPJWPJ-SNIFNUAYSA-N |

Isomeric SMILES |

CCCCCCC[C@@H](C/C=C/CCC(=O)N(C)C/C(=C\Cl)/C/C(=C\C(=O)N1C[C@@H](CC1=O)O)/OC)OC |

Canonical SMILES |

CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)N1CC(CC1=O)O)OC)OC |

Synonyms |

isomalyngamide B |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isomalyngamide B involves several steps, starting with the extraction of the compound from marine cyanobacteria. The synthetic route typically includes the condensation of malonic acids with corresponding aminoethoxyl ribosides using coupling agents such as HBTU and DIPEA . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for specific marine sources. advancements in synthetic biology and marine biotechnology hold promise for scalable production methods in the future.

Chemical Reactions Analysis

Structural Characterization and Key Reactivity

Isomalyngamide K (C₂₄H₃₉ClNO₃) features a rare 2Z-vinyl chloride configuration and a lyngbic acid moiety. Its reactivity is governed by:

-

Exomethylene chloride group : Susceptible to photochemical isomerization (though not observed in this case) .

-

Amide bond : Hydrolyzed under basic conditions to yield lyngbic acid (7(S)-methoxytetradec-4(E)-enoic acid) .

-

Double bond geometry : Δ² (Z) and Δ⁴′ (E) configurations confirmed via NMR coupling constants (³J = 15.4 Hz for Δ⁴′) and computational modeling .

Comparative NMR Analysis

Key differences in chemical shifts between isomalyngamide K (2Z) and malyngamide K (2E) are critical for stereochemical assignment:

| Position | δC (2Z) | δC (2E) | ΔδC (2Z – 2E) |

|---|---|---|---|

| C-1 | 39.0 | 44.0 | −5.0 |

| C-2 | 138.5 | 136.7 | +1.8 |

Table 1 : ¹³C NMR shifts in CDCl₃ . The Δ⁴′ E geometry was confirmed via ¹H-¹H decoupling experiments (³J = 15.4 Hz) .

Hydrolysis Reaction

Base hydrolysis of isomalyngamide K (2) yields lyngbic acid (1):

-

Conditions : 10% KOH in EtOH-H₂O (4:1), reflux for 15 hours .

-

Mechanism : Nucleophilic cleavage of the amide bond, releasing the fatty acid moiety.

-

Product : Lyngbic acid ([α]D = −8°, c = 0.5, CHCl₃) confirmed via comparison with synthetic standards .

Computational Validation of Stereochemistry

Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) validated the Z-vinyl chloride configuration:

-

Chemical shift prediction : C-1 and C-2 shifts matched experimental data (error < 0.5 ppm) .

-

Conformational analysis : Low-energy conformers (1 kcal/mol cutoff) confirmed minimal steric strain in the Z isomer .

Stability and Reactivity Insights

-

No photoisomerization : Unlike some malyngamides, isomalyngamide K does not interconvert between E and Z configurations under light exposure .

-

Biosynthetic origin : The Z configuration likely arises from enzymatic selectivity during chlorination rather than post-synthetic modification .

While data on "Isomalyngamide B" remains absent in the literature, the structural and reactive principles of isomalyngamide K provide a framework for understanding analogous compounds in the malyngamide family. Further studies on related isomers could elucidate broader trends in marine natural product reactivity.

Scientific Research Applications

Isomalyngamide B has several scientific research applications:

Chemistry: It serves as a model compound for studying marine natural products and their synthetic analogs.

Biology: The compound is used to investigate the biological activities of marine cyanobacteria metabolites.

Industry: Its unique chemical structure makes it a candidate for developing new materials and bioactive compounds.

Mechanism of Action

The mechanism of action of isomalyngamide B involves the inhibition of specific signaling pathways in cells. It has been shown to block the VEGF/VEGFR2 signaling pathway, which is crucial for angiogenesis and tumor progression . By inhibiting the phosphorylation of VEGFR2 and AKT, this compound effectively suppresses cell migration and tube formation in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Malyngamides and Jamaicamides

Table 1: Structural Features of Selected Compounds

Key Differences :

Functional Analogues: Anticancer and Antimicrobial Agents

Functional Insights :

- Anticancer Specificity : Isomalyngamide A selectively targets metastatic pathways (e.g., MMP-9), whereas Scytonemin broadly inhibits cell cycle progression .

- Antimicrobial Spectrum : Malyngamide C is effective against Gram-positive bacteria but inactive against Gram-negative strains, a limitation shared by Isomalyngamide A .

Structure-Activity Relationship (SAR) Studies

SAR studies on Isomalyngamide A derivatives reveal critical functional groups for bioactivity:

- Chlorine Substitution : Removal of the chlorinated vinyl group reduces anti-migratory activity by 50%, highlighting its role in target binding .

- Glycosylation: Glycosylated analogs of Isomalyngamide A show enhanced anti-migratory effects (IC50: 0.78 μM vs. 22.7 μM in non-glycosylated forms) due to improved solubility and receptor affinity .

Table 3: SAR of Isomalyngamide A Derivatives

| Derivative | Modification | Anti-Migration IC50 (μM) | Proliferation Inhibition (%) |

|---|---|---|---|

| Isomalyngamide A | Native structure | 22.7 ± 1.3 | 7% (MCF-7) |

| Glycosylated A | Sugar moiety added | 0.78 ± 0.11 | 19% (MCF-7) |

Q & A

Q. What spectroscopic and chromatographic methods are essential for the structural elucidation of Isomalyngamide B?

To confirm the identity and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments like COSY, HSQC, and HMBC) and high-resolution mass spectrometry (HR-MS) to establish molecular formula and connectivity. Infrared (IR) spectroscopy can validate functional groups, while HPLC or UPLC with UV/vis detection ensures purity (>95%). For novel compounds, X-ray crystallography may be required for absolute stereochemical determination. These protocols align with guidelines for characterizing new compounds, including reproducibility and cross-referencing with known data .

Q. What are the optimal extraction and isolation protocols for this compound from its natural source?

this compound is typically isolated via solvent extraction (e.g., methanol or dichloromethane) followed by liquid-liquid partitioning and chromatographic techniques. Flash chromatography using silica gel or Sephadex LH-20 columns can separate crude extracts, while preparative HPLC with reverse-phase C18 columns refines purity. Researchers must document solvent ratios, temperature, and pressure conditions to ensure reproducibility. For natural product studies, taxonomic authentication of the source organism and voucher specimen deposition are critical .

Advanced Research Questions

Q. How can conflicting bioactivity results for this compound across studies be systematically addressed?

Contradictions in bioactivity data (e.g., cytotoxicity, antimicrobial effects) may arise from variability in assay conditions, cell lines, or compound purity. Researchers should:

- Validate compound purity via HPLC and NMR prior to assays.

- Replicate experiments across multiple cell lines or microbial strains.

- Control for solvent interference (e.g., DMSO toxicity thresholds).

- Perform dose-response curves and statistical analysis (e.g., IC₅₀ comparisons). Cross-referencing with orthogonal assays (e.g., gene expression profiling for mechanism validation) can resolve discrepancies .

Q. What experimental strategies are recommended to investigate the biosynthesis pathway of this compound?

To elucidate biosynthesis, isotopic labeling (e.g., ¹³C-glucose tracing) can track precursor incorporation via NMR or MS. Genome mining of the source organism’s DNA may identify biosynthetic gene clusters (e.g., non-ribosomal peptide synthetases or polyketide synthases). Knockout or CRISPR-Cas9 editing of candidate genes can confirm their role. Metabolomic profiling under varying growth conditions (e.g., nutrient stress) may also reveal pathway intermediates .

Q. How should researchers design experiments to evaluate the ecological role of this compound in its native organism?

Field studies paired with lab-based assays are critical. For example:

- Conduct ecological surveys to correlate this compound production with environmental stressors (e.g., predator presence, pH shifts).

- Test purified compound against sympatric microorganisms or predators in co-culture assays.

- Use transcriptomics to assess gene expression changes in the source organism under stress. Methodological transparency, including raw data deposition and replication across seasons, is essential .

Q. What analytical approaches are suitable for quantifying this compound in complex biological matrices (e.g., plasma, tissue)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high sensitivity. Validate the method using matrix-matched calibration curves and spike-recovery tests. Internal standards (e.g., deuterated analogs) correct for matrix effects. For pharmacokinetic studies, ensure linearity across expected concentration ranges and document limits of detection/quantification .

Methodological and Data Analysis Questions

Q. How can computational modeling complement experimental studies of this compound’s molecular targets?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) predicts binding interactions between this compound and putative targets (e.g., enzymes, receptors). Molecular dynamics simulations (e.g., GROMACS) assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements. Cross-reference with transcriptomic/proteomic data to identify pathway-level impacts .

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacological effects?

Prioritize models with genetic or physiological relevance to the hypothesized mechanism (e.g., zebrafish for neuroactivity, murine models for inflammation). Include dose-ranging studies to establish safety margins (LD₅₀). Use sham or vehicle controls to isolate compound-specific effects. Ethical approval and ARRIVE guidelines for experimental design and reporting are mandatory .

Addressing Research Gaps

Q. How can researchers design studies to explore structure-activity relationships (SAR) of this compound analogs?

Synthesize analogs via modular chemical modifications (e.g., esterification, amide substitution). Use parallel assays (e.g., antimicrobial, cytotoxic) to map functional group contributions. Quantitative SAR (QSAR) models can predict bioactivity trends. Publish synthetic protocols and characterization data in supplemental materials to enable replication .

Q. What steps ensure rigorous peer validation of this compound’s proposed mechanisms in interdisciplinary studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.